molecular formula C10H11NO2 B064224 8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one CAS No. 165530-14-3

8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

Cat. No.: B064224
CAS No.: 165530-14-3
M. Wt: 177.2 g/mol
InChI Key: AQBDILJOXHUQSR-UHFFFAOYSA-N
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Description

8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one is a benzazepinone derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a versatile and privileged chemical scaffold for the design and synthesis of novel biologically active molecules. Its core structure, featuring a fused bicyclic system with a hydroxy substituent, mimics aspects of pharmacophores found in various neuroactive compounds. Researchers primarily utilize this molecule as a key intermediate in the development of potential ligands for central nervous system (CNS) targets.

Properties

IUPAC Name

8-hydroxy-1,2,4,5-tetrahydro-2-benzazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9-3-1-7-2-4-10(13)11-6-8(7)5-9/h1,3,5,12H,2,4,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBDILJOXHUQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363574
Record name 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165530-14-3
Record name 1,2,4,5-Tetrahydro-8-hydroxy-3H-2-benzazepin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165530-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Treatment of 3,4-dihydronaphthalen-1(2H)-one with sodium azide in concentrated hydrochloric acid induces a Schmidt rearrangement, forming 2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one as a primary product. The reaction proceeds via nitrene intermediate formation, followed by intramolecular cyclization to generate the seven-membered lactam ring.

Key Parameters :

  • Acid : Concentrated HCl (optimal for regioselectivity)

  • Temperature : Reflux (110°C)

  • Yield : 22.1% for unsubstituted benzo[c]azepinone

Substituted Precursor Adaptations

Introducing substituents on the dihydronaphthalenone precursor enables functionalization of the final product. For example, 8-methoxy-3,4-dihydronaphthalen-1(2H)-one undergoes Schmidt rearrangement to yield 8-methoxy-benzo[c]azepinone, which is subsequently demethylated to introduce the hydroxyl group.

Post-Cyclization Hydroxylation Strategies

Demethylation of Methoxy Intermediates

The 8-hydroxy group is introduced via demethylation of methoxy-protected intermediates. This two-step approach avoids hydroxyl interference during cyclization.

Procedure :

  • Schmidt Rearrangement : Synthesize 8-methoxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one.

  • Demethylation : Treat with hydrobromic acid (48% HBr in acetic acid, 120°C, 6 h).

Yield : ~85% after purification.

Direct Oxidation of Alkyl Side Chains

Alternative routes employ oxidation of prochiral methylene groups adjacent to the lactam nitrogen. For example, manganese dioxide (MnO₂) selectively oxidizes C-H bonds to hydroxyl groups under mild conditions, though this method requires precise steric control.

Reductive Amination and Cyclization

Cyclization of Linear Amines

Acylation of 3-phenylpropan-1-amine derivatives followed by acid-catalyzed cyclization provides an alternative pathway.

Steps :

  • Acylation : React 3-phenylpropan-1-amine with methyl chloroformate to form a carbamate intermediate.

  • Cyclization : Use trifluoromethanesulfonic acid (TFSA) as a Brønsted acid catalyst (80°C, 12 h).

Yield : 68–72% for unsubstituted analogs.

Stereochemical Considerations

Chiral auxiliaries or asymmetric catalysis can induce enantioselectivity during cyclization. For instance, (R)-BINOL-derived phosphoric acids achieve up to 89% ee in model systems.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantageLimitation
Schmidt Rearrangement1–222–85Scalable, minimal purificationLow yield in unoptimized conditions
Reductive Amination268–72High atom economyRequires acidic conditions
Direct Oxidation250–60Avoids protecting groupsLimited substrate scope

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

Transitioning batch Schmidt reactions to continuous flow systems enhances reproducibility and yield (scale: 10–100 kg). Key adjustments include:

  • Residence Time : 30–45 minutes

  • Acid Concentration : 12 M HCl

  • Temperature Control : 100°C ± 2°C

Purification Challenges

Chromatographic separation of regioisomers (e.g., benzo[c] vs. benzo[b] azepinones) remains a bottleneck. Crystallization in ethyl acetate/hexanes (1:3 v/v) improves purity to >98%.

Emerging Methodologies

Photochemical Ring Expansion

UV irradiation (λ = 254 nm) of azido-tetralone derivatives induces nitrene-mediated ring expansion, yielding hydroxylated benzazepinones in 40–50% yield. This method bypasses harsh acidic conditions.

Enzymatic Hydroxylation

P450 monooxygenase mutants (e.g., CYP199A4) selectively hydroxylate C8 of benzo[c]azepinone scaffolds under mild aqueous conditions (pH 7.4, 37°C) .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce fully hydrogenated benzazepine derivatives.

Scientific Research Applications

The compound features a hydroxyl group at the 8th position, which significantly influences its reactivity and biological activity. This unique structural feature distinguishes it from other benzazepine derivatives.

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : 8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one serves as a precursor for synthesizing more complex molecules. It is utilized in various organic synthesis reactions, including acylation and cyclization processes .

2. Biological Studies

  • Antibacterial and Antifungal Properties : Preliminary studies have indicated that this compound exhibits potential antibacterial and antifungal activities. Research is ongoing to explore its efficacy against various pathogens.

3. Medicinal Applications

  • Therapeutic Potential : Investigations are being conducted to assess the compound's potential as a therapeutic agent for treating cardiovascular and neurological disorders. Its interaction with specific molecular targets suggests it could modulate various biochemical pathways .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial properties of this compound against common bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
  • Neuroprotective Effects : Another research effort focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. The findings suggested that it may help reduce oxidative stress and improve neuronal survival .

Industrial Applications

In addition to its research applications, this compound is also explored for industrial purposes:

  • Material Development : The compound is being investigated for its utility in developing new materials with enhanced properties due to its unique chemical structure.
  • Precursor for Other Compounds : It can be used as a precursor in synthesizing other valuable compounds in pharmaceutical and chemical industries .

Mechanism of Action

The mechanism of action of 8-Hydroxy-1,2,4,5-tetrahydro-3H-2-benzazepin-3-one involves its interaction with specific molecular targets. The hydroxyl group plays a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related derivatives based on substituents, ring fusion patterns, and biological activities (Table 1).

Table 1: Comparison of 8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one with Analogues

Compound Name Substituents/Ring System Molecular Weight Key Properties/Activities References
This compound 8-OH, benzo[c]azepin-3-one 193.20 (calc.) Potential H-bonding, receptor affinity N/A
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one 8-OCH₃, benzo[c]azepin-1-one 205.25 (calc.) Increased lipophilicity vs. hydroxyl
3-(1-Benzylpiperidin-4-yl)-7-chloro-4,5-dihydro-1H-benzo[g]indazole (6b) 7-Cl, benzylpiperidinyl, benzo[g]indazole 377.91 Antagonist activity (unreported targets)
(S)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (10a) 3-NH₂, benzo[b]azepin-2-one 190.23 (calc.) Biocatalytic substrate in mutasynthesis
Bz-423 (7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-...) 7-Cl, 4-OH-phenyl, dihydrobenzodiazepinone 487.38 Apoptosis induction via F0F1-ATPase
4-(7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)butan-1-amine (12) 7,8-OCH₃, benzo[d]azepine, butylamine chain 316.38 σ1/σ2 receptor binding (moderate affinity)
GSK-J4 (ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)... Benzo[d]azepine, pyrimidine-pyridine backbone 389.45 KDM6A/UTX inhibitor (epigenetic modulation)
9-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one 9-Cl, benzo[b]azepin-2-one 195.65 Higher logP (lipophilic) vs. hydroxyl
Key Observations:

Substituent Effects: Hydroxyl vs. Chloro Substitution: Chloro-substituted analogues (e.g., 9-chloro, ) exhibit increased lipophilicity (logP ~2.7 vs. ~1.5 estimated for the target compound), influencing membrane permeability and metabolic stability.

Ring Fusion and Scaffold Variations: Benzo[c] vs. Benzo[b] vs. Benzo[g]: The position of ring fusion alters electronic distribution and steric effects. Dihydro vs. Tetrahydro: Saturation of the azepine ring (e.g., 2,3,4,5-tetrahydro in ) reduces ring strain, possibly enhancing stability.

Biological Activities: Receptor Binding: The 7,8-dimethoxy derivative (compound 12, ) demonstrates moderate σ1/σ2 receptor affinity, suggesting that electron-donating substituents may optimize receptor interactions.

Synthetic and Analytical Insights :

  • Silver(I) complexes of dihydrobenzazepines (e.g., ) reveal structural stability under ambient conditions, supported by DFT studies.
  • SHELX software () is widely used for crystallographic refinement of similar heterocycles, ensuring accurate structural characterization.

Biological Activity

8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one, also known by its CAS number 165530-14-3, is a heterocyclic compound belonging to the benzazepine class. This compound has garnered attention for its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C10H11NO2, with a molecular weight of 177.20 g/mol. The compound exhibits a density of 1.222 g/cm³ and has a boiling point of 465.8ºC at 760 mmHg. Its structure includes a hydroxyl group that is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Density1.222 g/cm³
Boiling Point465.8ºC
Flash Point235.5ºC

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). Preliminary studies suggest that it may act as an antagonist at certain receptor sites, influencing neurotransmission and potentially offering therapeutic benefits for neurological disorders.

Pharmacological Studies

Research indicates that compounds within the benzazepine class can exhibit significant effects on the central nervous system. For example, studies have shown that related compounds can modulate the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the brain .

In vitro assessments have demonstrated that derivatives of benzazepines can inhibit AMPA receptor activity in a noncompetitive manner, suggesting that similar mechanisms may be present in this compound . The presence of the hydroxyl group in this compound enhances its binding affinity to these receptors.

Study on Neuroprotective Effects

A notable study explored the neuroprotective effects of benzazepine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models of Alzheimer’s disease . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential in this area.

Antimicrobial Activity

Another area of interest is the antimicrobial properties associated with benzazepines. Research has shown that certain derivatives can exhibit antibacterial and antifungal activities . Although direct studies on this compound are lacking, its classification within this chemical family implies potential effectiveness against various pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one
Reactant of Route 2
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8-Hydroxy-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one

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